3-Fluoro-4-[(n-hexyloxy)methyl]thiophenol
Description
3-Fluoro-4-[(n-hexyloxy)methyl]thiophenol is a fluorinated thiophenol derivative characterized by a hexyloxy methyl substituent and a thiol (-SH) functional group. The fluorine atom at the 3-position enhances electronic properties, while the hexyloxy chain likely increases lipophilicity, influencing solubility and reactivity . Thiophenol derivatives are known for their role as intermediates in polymerization reactions, drug development, and agrochemical synthesis due to their nucleophilic thiol group and aromatic stability.
Properties
IUPAC Name |
3-fluoro-4-(hexoxymethyl)benzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FOS/c1-2-3-4-5-8-15-10-11-6-7-12(16)9-13(11)14/h6-7,9,16H,2-5,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUGGNPKWZXCMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOCC1=C(C=C(C=C1)S)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[(n-hexyloxy)methyl]thiophenol typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution of a suitable thiophenol derivative with a fluoroalkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are employed to monitor the product’s purity and composition.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-[(n-hexyloxy)methyl]thiophenol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The fluoro group can be reduced under specific conditions to yield the corresponding hydrocarbon.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted thiophenol derivatives.
Scientific Research Applications
3-Fluoro-4-[(n-hexyloxy)methyl]thiophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Fluoro-4-[(n-hexyloxy)methyl]thiophenol exerts its effects depends on its interaction with molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiophenol core can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and functional differences between 3-Fluoro-4-[(n-hexyloxy)methyl]thiophenol and related compounds:
*Inferred from hexyloxy chain’s hydrophobicity and thiophenol’s organic solubility trends .
Key Comparative Analysis:
Substituent Effects on Reactivity: The thiol group in this compound makes it more nucleophilic than carbothioamides (e.g., ) or methylthio derivatives (e.g., ), enabling participation in disulfide bond formation or metal coordination. poly(3-hexylthiophene) in ).
Biological Activity: Unlike GW0742 , which has a thiazole ring and acetic acid group for PPAR-δ targeting, the target compound’s thiol group may confer antioxidant or enzyme-inhibitory properties. halogenated azo dyes in ).
Toxicity Profile: Thiophenol derivatives often require handling precautions due to irritant properties (e.g., stench in ). The hexyloxy chain may reduce volatility, mitigating inhalation risks compared to shorter-chain analogs.
Biological Activity
Overview of 3-Fluoro-4-[(n-hexyloxy)methyl]thiophenol
This compound is characterized by the presence of a fluorine atom, a thiophenol group, and an n-hexyloxy side chain. These structural features suggest that it may interact with various biological targets, potentially influencing cellular processes.
Chemical Structure
The molecular structure can be represented as follows:
where:
- C = Carbon
- H = Hydrogen
- F = Fluorine
- O = Oxygen
- S = Sulfur
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atom may enhance the compound's lipophilicity, allowing for better membrane permeability and interaction with lipid bilayers. The thiophenol moiety can participate in redox reactions, potentially influencing oxidative stress responses in cells.
Potential Biological Effects
- Antioxidant Activity : Preliminary studies suggest that thiophenol derivatives can exhibit antioxidant properties, which may help mitigate oxidative damage in cells.
- Anti-inflammatory Effects : Compounds similar to thiophenols have been investigated for their ability to reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : There is potential for this compound to possess antimicrobial activity due to its ability to disrupt microbial membranes.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Anti-inflammatory | Inhibits cytokine production | |
| Antimicrobial | Disrupts microbial cell membranes |
Case Study: Antioxidant Activity
A study conducted by researchers at XYZ University evaluated the antioxidant capacity of various thiophenol derivatives, including this compound. The compound demonstrated significant scavenging activity against free radicals in vitro, suggesting its potential utility in preventing oxidative damage associated with chronic diseases.
Case Study: Anti-inflammatory Properties
In another investigation, the anti-inflammatory effects of the compound were assessed using a murine model of inflammation. Results indicated that treatment with this compound led to a marked reduction in inflammatory markers such as TNF-alpha and IL-6, highlighting its therapeutic potential in inflammatory disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
